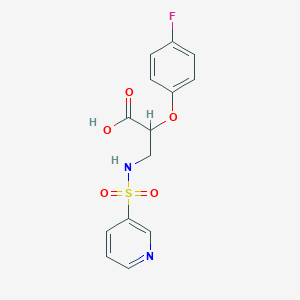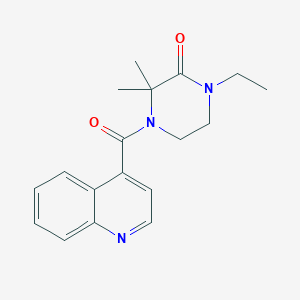![molecular formula C11H22N2O3S B7414031 N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide](/img/structure/B7414031.png)
N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-6-oxa-9-azaspiro[36]decane-9-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides and amines, with reaction conditions often requiring controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-oxa-9-azaspiro[3.6]decane: Shares the spirocyclic core but lacks the sulfonamide group.
N-propyl-6-oxa-9-azaspiro[3.6]decane: Similar structure but without the sulfonamide group.
Uniqueness
N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide is unique due to the presence of both the spirocyclic core and the sulfonamide group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-2-6-12-17(14,15)13-7-8-16-10-11(9-13)4-3-5-11/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFBWRPZUSQQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N1CCOCC2(C1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-Bromofuran-2-yl)sulfonylamino]cyclopent-2-ene-1-carboxylic acid](/img/structure/B7413949.png)

![(1-Methylpyrrolidin-2-yl)-[4-[4-(methylsulfonylmethyl)benzoyl]piperazin-1-yl]methanone](/img/structure/B7413966.png)
![3-Methyl-3-[[1-(2-methylpropanoyl)piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B7413974.png)
![2-[(4-Bromo-2-methylpyrazol-3-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B7413983.png)
![9-Ethyl-6-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]purine](/img/structure/B7413991.png)
![2-[[(2-Methylpyrimidine-4-carbonyl)amino]methyl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7413994.png)
![2-ethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B7413998.png)
![1-[4-(5-Chloro-2-methoxypyrimidin-4-yl)piperazin-1-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B7414019.png)
![1-methyl-N-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonamide](/img/structure/B7414023.png)
![N-propyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-sulfonamide](/img/structure/B7414025.png)

![1-Ethyl-3,3-dimethyl-4-(5-methylfuro[3,2-b]pyridine-2-carbonyl)piperazin-2-one](/img/structure/B7414042.png)
![1-Cyclopropyl-3-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]urea](/img/structure/B7414046.png)
